molecular formula C13H18N6O B4043592 4-[2-(1H-imidazol-1-ylmethyl)-1-pyrrolidinyl]-6-methoxy-2-pyrimidinamine

4-[2-(1H-imidazol-1-ylmethyl)-1-pyrrolidinyl]-6-methoxy-2-pyrimidinamine

Cat. No.: B4043592
M. Wt: 274.32 g/mol
InChI Key: IOPILCHVKSNNBG-UHFFFAOYSA-N
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Description

4-[2-(1H-imidazol-1-ylmethyl)-1-pyrrolidinyl]-6-methoxy-2-pyrimidinamine is a useful research compound. Its molecular formula is C13H18N6O and its molecular weight is 274.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.15420922 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications and Enzyme Inhibition

Compounds with tri- and tetra-substituted imidazole scaffolds, including those structurally similar to 4-[2-(1H-imidazol-1-ylmethyl)-1-pyrrolidinyl]-6-methoxy-2-pyrimidinamine, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of proinflammatory cytokines. Literature describes the design, synthesis, and activity studies of these compounds, highlighting their potential in treating inflammatory conditions by inhibiting specific enzyme activities (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antibacterial Activity and Medicinal Chemistry

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied for their chemical and biological properties. These derivatives are characterized by their potential insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity, underscoring the diverse therapeutic applications of such compounds (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, by extension, related compounds like this compound, are pivotal in the synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These applications highlight the compound's relevance beyond traditional medicinal chemistry into the realm of materials science, demonstrating the versatility and importance of such heterocyclic compounds in developing novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

4-[2-(imidazol-1-ylmethyl)pyrrolidin-1-yl]-6-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-20-12-7-11(16-13(14)17-12)19-5-2-3-10(19)8-18-6-4-15-9-18/h4,6-7,9-10H,2-3,5,8H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPILCHVKSNNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCCC2CN3C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.